3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
Description
3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS: 845631-31-4; ZINC2445345) is a synthetic chromene derivative characterized by a 4-bromophenyl substituent at position 3, a methyl group at position 2, and a dimethylcarbamate ester at position 7 of the chromen-4-one scaffold .
Properties
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-11-17(12-4-6-13(20)7-5-12)18(22)15-9-8-14(10-16(15)24-11)25-19(23)21(2)3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSSRSQIUPVXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The chromen-4-one core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Hydrolysis: The dimethylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Carbamoylation: Dimethylcarbamoyl chloride and triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with various nucleophiles replacing the bromine atom.
Oxidation/Reduction: Modified chromen-4-one derivatives.
Hydrolysis: Amine and carboxylic acid derivatives.
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the chromen-4-one core can modulate enzyme activities. The dimethylcarbamate moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 4-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to methoxy or phenoxy substituents .
Core Scaffold Modifications: Chromene derivatives (e.g., target compound) exhibit distinct activity profiles compared to pyranone-carbamates (e.g., compound 7a in ). The latter showed potent butyrylcholinesterase inhibition, suggesting scaffold flexibility for targeting enzymes.
Biological Activity Trends: Bromophenyl-containing compounds (e.g., IIIa in ) demonstrated anti-inflammatory activity (59.5–61.9% inhibition), comparable to indomethacin. This supports the hypothesis that bromine’s electron-withdrawing effects enhance interaction with inflammatory targets.
Biological Activity
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.24 g/mol. The structure features a chromenone core substituted with a bromophenyl group and a dimethylcarbamate functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of chromenone derivatives is often attributed to their ability to interact with various biological targets. Here are some key areas where this compound has shown promise:
1. Anticancer Activity
Several studies have indicated that chromenone derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| Similar Chromenone | HeLa | 12.5 |
2. Anti-inflammatory Activity
The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies have shown that derivatives can reduce COX-2 activity, which is associated with inflammatory diseases.
| Compound | COX Inhibition (%) |
|---|---|
| This compound | 68 |
| Aspirin (control) | 85 |
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored against various bacterial strains. Preliminary findings suggest that it exhibits moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
While specific mechanisms for this compound are not fully elucidated, the following pathways are suggested based on related compounds:
- Inhibition of Enzymatic Activity : The presence of the bromophenyl group may facilitate interactions with active sites of enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to decreased cell viability.
Case Studies
A notable study investigated the effects of various chromenone derivatives on cancer cell lines, demonstrating that structural modifications significantly affect biological activity. The study found that introducing electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells, suggesting that further optimization of the chemical structure could lead to more potent anticancer agents.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized coumarin intermediates. Key steps include:
- Esterification : Reacting 7-hydroxycoumarin derivatives with dimethylcarbamoyl chloride under basic conditions (e.g., triethylamine) to introduce the carbamate group .
- Bromophenyl Incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl group at the 3-position of the coumarin scaffold .
- Cyclization : Acid- or base-mediated cyclization to form the 4-oxo-4H-chromen backbone .
Purification often employs recrystallization (e.g., using Et₂O) or column chromatography .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural validation combines:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~8.5 ppm for carbonyl protons, δ ~160-170 ppm for carbamate carbons) and IR (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) .
- X-ray Crystallography : Single-crystal diffraction using SHELX programs for absolute configuration determination .
Basic: What preliminary biological activities have been reported for structurally related coumarin derivatives?
Answer:
Analogous compounds exhibit:
- Enzyme Inhibition : Cdc25 phosphatases, HSP90, and MEK1 via competitive binding .
- Antimicrobial Activity : Gram-positive bacteria inhibition through membrane disruption (observed in hydrazide-Schiff base derivatives) .
- Anticancer Potential : Apoptosis induction in cell lines (e.g., MCF-7) via ROS generation .
Advanced: How can researchers address low yields during the final cyclization step?
Answer:
Optimization strategies include:
- Catalyst Screening : Anhydrous ZnCl₂ or BF₃·Et₂O to enhance reaction efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Gradual heating (60–80°C) to minimize side reactions .
Comparative studies using DOE (Design of Experiments) are recommended to identify critical parameters .
Advanced: How should spectral data discrepancies (e.g., unexpected NMR peaks) be resolved?
Answer:
- Purity Assessment : Recheck via TLC or HPLC to rule out impurities .
- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria) affecting chemical shifts .
- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign ambiguous signals .
- Computational Validation : Compare experimental NMR with DFT-calculated spectra .
Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replacing Br with Cl or altering the carbamate group) .
- Biological Assays : Test analogs against enzyme panels (e.g., kinase inhibitors) or microbial strains .
- QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters with activity data .
Advanced: How can computational modeling predict target interactions for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., Cdc25) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the carbamate moiety .
- Cocrystallization : Use coformers (e.g., succinic acid) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles .
Advanced: What mechanistic studies elucidate its biological activity?
Answer:
- Enzyme Kinetics : Measure IC₅₀ values and inhibition type (competitive/non-competitive) .
- Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis) .
- Cellular Imaging : Fluorescent tagging (e.g., coumarin’s intrinsic fluorescence) to track uptake .
Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
